1-bromocyclopentane-1-carbonitrile

Catalog No.
S6435638
CAS No.
114583-20-9
M.F
C6H8BrN
M. Wt
174.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromocyclopentane-1-carbonitrile

CAS Number

114583-20-9

Product Name

1-bromocyclopentane-1-carbonitrile

IUPAC Name

1-bromocyclopentane-1-carbonitrile

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

InChI

InChI=1S/C6H8BrN/c7-6(5-8)3-1-2-4-6/h1-4H2

InChI Key

ZQUQEJATTVGAKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)Br

1-Bromocyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring with a bromine atom and a cyano group attached to the same carbon atom. Its molecular formula is C6_{6}H8_{8}BrN, and it has a molecular weight of approximately 174.04 g/mol. The compound's structure features a five-membered carbon ring, which contributes to its unique chemical properties and reactivity.

, including:

  • Reformatsky Reaction: This reaction involves the formation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles when reacted with zinc and 3-aryl-2-cyanoprop-2-enamides, showcasing its utility in synthesizing complex organic molecules .
  • Hunsdiecker Reaction: This reaction can be applied to convert carboxylic acids into alkyl halides, which may involve intermediates that include 1-bromocyclopentane-1-carbonitrile .

Several methods can be employed to synthesize 1-bromocyclopentane-1-carbonitrile:

  • Nucleophilic Substitution: A common method involves the nucleophilic substitution of bromine in cyclopentane derivatives with cyanide ions.
  • Reformatsky Reaction: As mentioned earlier, this reaction can also be adapted for the synthesis of various derivatives of 1-bromocyclopentane-1-carbonitrile .

1-Bromocyclopentane-1-carbonitrile has applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: Compounds like 1-bromocyclopentane-1-carbonitrile may be utilized in developing new materials due to their unique structural properties.

Interaction studies involving 1-bromocyclopentane-1-carbonitrile primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role as a reactive intermediate in synthetic organic chemistry. Understanding these interactions is crucial for predicting its behavior in different chemical environments.

Several compounds share structural similarities with 1-bromocyclopentane-1-carbonitrile. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1-BromocyclohexaneCyclic halideSix-membered ring; higher stability
Cyclopentyl cyanideCyano derivativeLacks bromine; different reactivity
2-BromocyclopentaneCyclic halideBromine at a different position; varied reactivity
3-BromocyclobutaneCyclic halideFour-membered ring; distinct strain characteristics

Uniqueness of 1-Bromocyclopentane-1-carbonitrile

The uniqueness of 1-bromocyclopentane-1-carbonitrile lies in its combination of a bromine atom and a cyano group on the same carbon atom within a five-membered ring. This configuration imparts specific reactivity patterns that differ from other similar compounds, making it valuable for targeted synthetic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

172.98401 g/mol

Monoisotopic Mass

172.98401 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

Explore Compound Types